(2S)-2-[2-(4-fluorophenyl)acetamido]-3-hydroxypropanoic acid
CAS No.:
Cat. No.: VC16577489
Molecular Formula: C11H12FNO4
Molecular Weight: 241.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12FNO4 |
|---|---|
| Molecular Weight | 241.22 g/mol |
| IUPAC Name | (2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid |
| Standard InChI | InChI=1S/C11H12FNO4/c12-8-3-1-7(2-4-8)5-10(15)13-9(6-14)11(16)17/h1-4,9,14H,5-6H2,(H,13,15)(H,16,17)/t9-/m0/s1 |
| Standard InChI Key | VDWQDGFQPOZFJJ-VIFPVBQESA-N |
| Isomeric SMILES | C1=CC(=CC=C1CC(=O)N[C@@H](CO)C(=O)O)F |
| Canonical SMILES | C1=CC(=CC=C1CC(=O)NC(CO)C(=O)O)F |
Introduction
Structural and Molecular Characteristics
Chemical Identity
The compound belongs to the class of α-hydroxy acids with a molecular formula of C₁₁H₁₂FNO₄ and a molecular weight of 241.22 g/mol . Its IUPAC name, (2S)-2-[[2-(4-fluorophenyl)acetyl]amino]-3-hydroxypropanoic acid, reflects its stereochemistry at the second carbon (S-configuration) and functional groups .
Key Structural Features:
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Fluorophenyl group: A 4-fluorophenyl moiety enhances lipophilicity and potential receptor interactions.
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Acetamido linkage: Connects the fluorophenyl group to the serine backbone, influencing stability and bioavailability.
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Hydroxypropanoic acid: Contributes to hydrogen-bonding capacity and solubility .
Spectroscopic and Physicochemical Data
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Predicted Collision Cross Section (CCS): Varies by adduct, e.g., 152.3 Ų for [M+H]+ and 150.0 Ų for [M-H]⁻ .
Table 1: Predicted CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 242.08232 | 152.3 |
| [M+Na]+ | 264.06426 | 159.9 |
| [M-H]- | 240.06776 | 150.0 |
Synthesis and Chemical Reactivity
Synthetic Routes
Industrial synthesis typically involves multi-step processes, including:
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Acylation of L-serine: Reacting L-serine with 2-(4-fluorophenyl)acetyl chloride to form the acetamido intermediate.
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Hydroxypropanoic acid formation: Oxidation or reduction steps to introduce the carboxylic acid group.
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Stereochemical control: Chiral resolution or asymmetric synthesis to ensure the S-configuration .
Reactivity Profile
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Oxidation: The hydroxy group may oxidize to a ketone under strong conditions.
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Esterification: Carboxylic acid reacts with alcohols to form esters, enhancing membrane permeability.
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Amide bond stability: Resistant to hydrolysis under physiological pH, ensuring metabolic stability .
Research Gaps and Future Directions
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